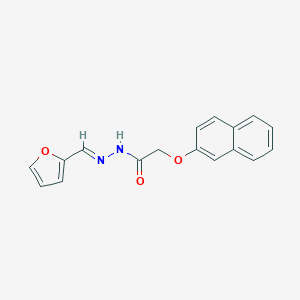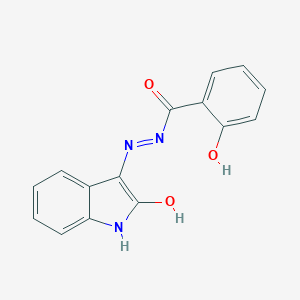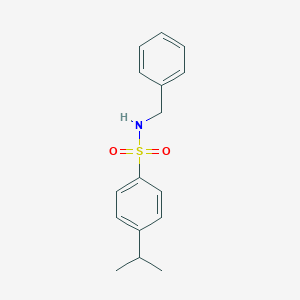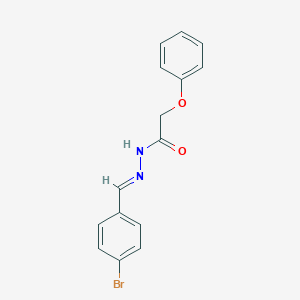
N-(phenylsulfonyl)-L-tryptophan
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenylsulfonyl compounds are a class of organic compounds that contain a sulfonyl functional group attached to a phenyl ring . L-Tryptophan is an essential amino acid that is used in the biosynthesis of proteins . “N-(phenylsulfonyl)-L-tryptophan” would be a compound where a phenylsulfonyl group is attached to the nitrogen atom of the L-tryptophan molecule.
Molecular Structure Analysis
The molecular structure of “this compound” would consist of the L-tryptophan molecule with a phenylsulfonyl group attached to the nitrogen atom . The exact structure would need to be confirmed using techniques such as NMR spectroscopy and X-ray crystallography.Chemical Reactions Analysis
Phenylsulfonyl compounds are known to participate in a variety of chemical reactions, including C–S bond functionalization . The reactivity of “this compound” would depend on the specific conditions and reagents used.Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its molecular structure . These properties could include its solubility, melting point, boiling point, and stability.科学的研究の応用
Tryptophan Metabolism and Pharmacological Targets
N-(phenylsulfonyl)-L-tryptophan is relevant in the context of L-tryptophan metabolism, which is crucial for protein synthesis and produces bioactive molecules that act in various organs through different mechanisms. Enzymes involved in L-tryptophan metabolism, metabolites, or their receptors represent potential therapeutic targets. Disruptions in this metabolism are linked to neurological, metabolic, psychiatric, and intestinal disorders, suggesting avenues for drug development targeting these pathways (Modoux et al., 2020).
Microbial Strain Development for L-Tryptophan Production
This compound may also have implications in the engineering of microbial strains for L-tryptophan production. Strategies like tryptophan attenuator inactivation and promoter swapping in Escherichia coli have been developed to optimize metabolic flux for improved L-tryptophan production. This approach has shown to significantly increase the transcription of tryptophan operon genes, leading to higher L-tryptophan accumulation, demonstrating an efficient method for metabolic engineering that could be applied to other bacteria (Gu et al., 2012).
Protein Renaturation
The family of non-detergent sulfobetaines (NDSBs), to which this compound belongs, has been investigated for their role in facilitating protein renaturation. These molecules significantly increase the amount of active protein recovered in in vitro folding experiments by preventing aggregation and interacting with early folding intermediates. This is particularly important for proteins like tryptophan synthase, where early aggregation can be prevented, indicating a potential application in improving the yields of functional proteins in biotechnological processes (Vuillard et al., 1998).
作用機序
Target of Action
N-(phenylsulfonyl)-L-tryptophan is a complex compound with potential biological activity. It’s worth noting that compounds with similar structures, such as N-(phenylsulfonyl)benzenesulfonamide, have been reported to act on enzymes like Corticosteroid 11-beta-dehydrogenase 1 (HSD11B1) . This enzyme plays a crucial role in the conversion of cortisol to the inactive metabolite cortisone .
Mode of Action
Based on the structure and the known actions of similar compounds, it can be hypothesized that it might interact with its targets through a mechanism involving the formation of a σ-complex . This is a common mechanism in electrophilic substitution reactions .
Biochemical Pathways
Similar compounds have been reported to affect nitrogen metabolism pathways . Nitrogen metabolism is crucial for many biological processes, including the synthesis of amino acids, nucleotides, and other biomolecules .
Pharmacokinetics
A compound with a similar structure, n-[4-(benzoylamino)phenylsulfonyl]glycine (bapsg), has been reported to exhibit dose-proportionate pharmacokinetics following both intravenous and intraperitoneal administration . BAPSG was found to have a short plasma elimination half-life in the range of 0.5-1.5 hours .
Result of Action
Similar compounds have been reported to exhibit significant antimicrobial activity .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(2S)-2-(benzenesulfonamido)-3-(1H-indol-3-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c20-17(21)16(19-24(22,23)13-6-2-1-3-7-13)10-12-11-18-15-9-5-4-8-14(12)15/h1-9,11,16,18-19H,10H2,(H,20,21)/t16-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAHNPPHUNSPFKI-INIZCTEOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-Bromo-N-[(E)-(2-nitrophenyl)methylidene]aniline](/img/structure/B352139.png)





![1-[(2-Chlorophenyl)methyl]benzimidazole](/img/structure/B352159.png)


![N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-phenoxypropanehydrazide](/img/structure/B352175.png)
![5-methyl-2-(phenethylthio)-1H-benzo[d]imidazole](/img/structure/B352176.png)
![Benzo[de]thiochromen-3-yl acetate](/img/structure/B352178.png)
![12-Acetylnaphtho[2,3-b]indolizine-6,11-dione](/img/structure/B352179.png)
![{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B352180.png)
